

Cross-Resistance of (+)-Carbovir with Other Antiretroviral Drugs: A Comparative Guide

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Compound of Interest

Compound Name: (+)-Carbovir

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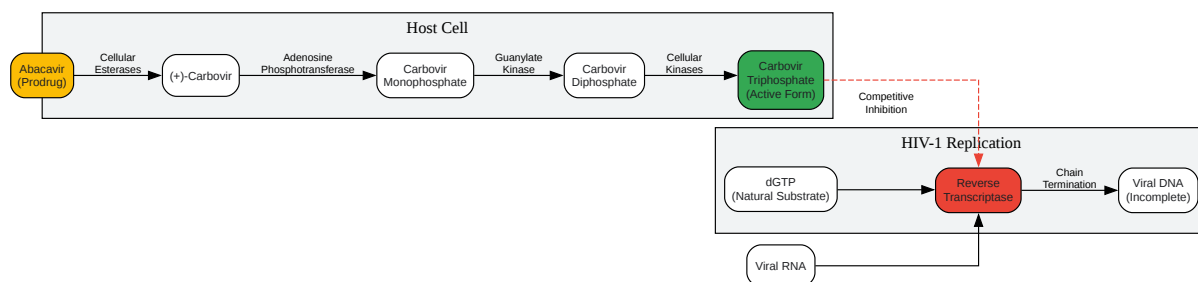
This guide provides a comprehensive overview of the cross-resistance profiles of **(+)-Carbovir**, the active enantiomer of the prodrug Abacavir, with other antiretroviral drugs, particularly other nucleoside reverse transcriptase inhibitors (NRTIs). The development of drug resistance is a critical challenge in the long-term efficacy of HIV-1 therapy. Understanding the patterns of cross-resistance is essential for designing effective sequential treatment regimens and for the development of new antiretroviral agents.

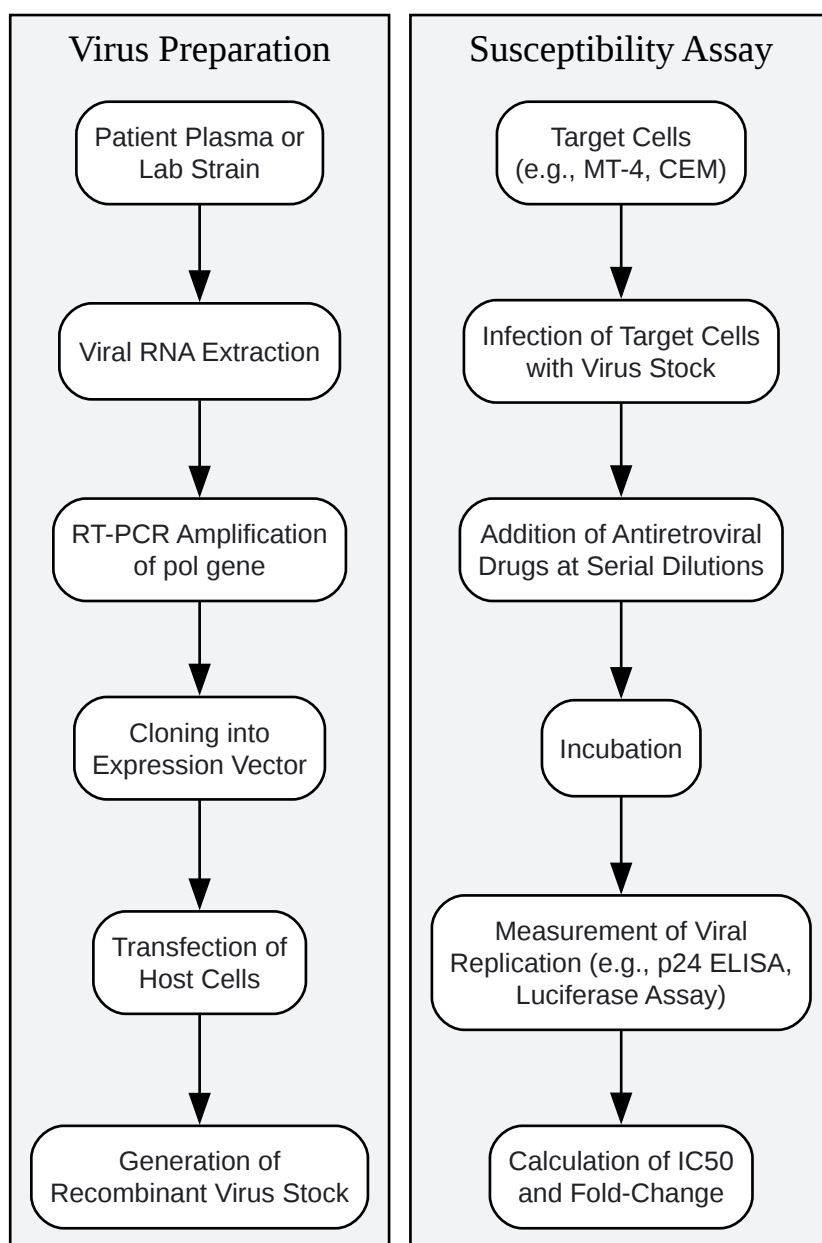
Mechanism of Action and Resistance

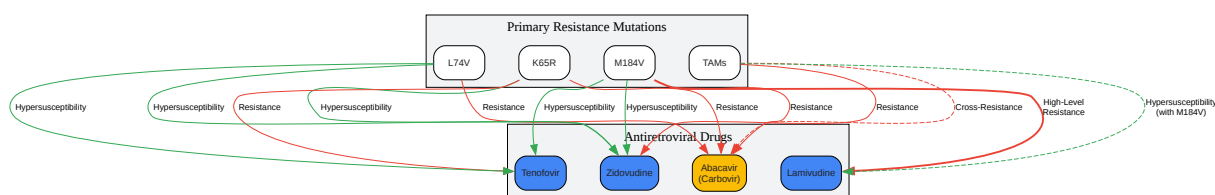
(+)-Carbovir, in its phosphorylated form, carbovir triphosphate (CBV-TP), acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT).[1][2] It is a guanosine analogue that, upon incorporation into the growing viral DNA chain, causes chain termination due to the absence of a 3'-hydroxyl group.[1][2]

Resistance to Abacavir, and by extension **(+)-Carbovir**, primarily develops through the selection of specific mutations in the RT-encoding region of the HIV-1 pol gene. The key mutations associated with reduced susceptibility to Abacavir are K65R, L74V, Y115F, and M184V.[2][3][4] The accumulation of multiple mutations is generally required to confer high-level resistance.[5]

Signaling Pathway of Carbovir Activation and Action







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